N-(3-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
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Overview
Description
N-(3-chlorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest in the scientific community due to its unique structural features and potential applications. This compound contains a benzothieno-pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
The primary targets of N-(3-chlorophenyl)-5,6,7,8-tetrahydro1Similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
It’s plausible that it interacts with its targets in a manner similar to other pyrimidine derivatives, which typically bind to their target proteins and inhibit their function .
Biochemical Pathways
Given its potential inhibition of protein kinases like cdk2, it may impact cell cycle regulation and other related pathways .
Pharmacokinetics
The ADME properties of N-(3-chlorophenyl)-5,6,7,8-tetrahydro1Similar compounds in this class have been noted to have a clogp value less than 4 and molecular weight less than 400, suggesting good drug-likeness and potential for adequate bioavailability .
Result of Action
Similar compounds have shown cytotoxic activities against various cell lines, suggesting potential antitumor activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloroaniline with a suitable benzothiophene derivative in the presence of a cyclizing agent. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile, and a catalyst like hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting nitro groups to amines or reducing double bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium cyanide
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(3-chlorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with unique properties, such as advanced polymers or catalysts
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
- 4-aminopyrrolo[2,3-d]pyrimidine derivatives
Uniqueness
N-(3-chlorophenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine stands out due to its specific structural features, which confer unique biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields .
Properties
IUPAC Name |
N-(3-chlorophenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3S/c17-10-4-3-5-11(8-10)20-15-14-12-6-1-2-7-13(12)21-16(14)19-9-18-15/h3-5,8-9H,1-2,6-7H2,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUKMCXMOCKPQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NC4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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